Picolinimidamide hydrochloride
Overview
Description
Picolinimidamide hydrochloride, also known as pyridine-2-carboximidamide hydrochloride, is a chemical compound with the molecular formula C6H7N3·HCl. It is a white to light yellow powder or crystalline solid that is soluble in water. This compound is primarily used in chemical research and has various applications in organic synthesis and coordination chemistry .
Mechanism of Action
Target of Action
Picolinimidamide hydrochloride is primarily used as a ligand in reductive cross-electrophile coupling reactions . These reactions are capable of forming C(sp2)-C(sp3) bonds .
Mode of Action
It is known to participate in reductive cross-electrophile coupling reactions . In these reactions, it likely interacts with electrophiles to facilitate the formation of C(sp2)-C(sp3) bonds .
Biochemical Pathways
Its role in reductive cross-electrophile coupling reactions suggests that it may influence pathways involving the formation of c(sp2)-c(sp3) bonds .
Pharmacokinetics
It is known to be soluble , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in reductive cross-electrophile coupling reactions . By acting as a ligand in these reactions, it facilitates the formation of C(sp2)-C(sp3) bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption . Furthermore, the compound is typically used in reactions carried out under nitrogen , suggesting that the presence of specific gases may also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Picolinimidamide hydrochloride can be synthesized through the reaction of picolinic acid with ammonium chloride and a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:
- Picolinic acid is reacted with thionyl chloride to form picolinoyl chloride.
- The picolinoyl chloride is then treated with ammonium chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions: Picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picolinic acid.
Reduction: It can be reduced to form picolinamine.
Substitution: It can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Picolinic acid.
Reduction: Picolinamine.
Substitution: Various substituted picolinimidamides depending on the nucleophile used.
Scientific Research Applications
Picolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine: It has potential applications in drug development as a scaffold for designing new therapeutic agents. Its ability to form stable complexes with metals makes it a candidate for developing metal-based drugs.
Comparison with Similar Compounds
Pyridine-2-carboximidamide: Similar structure but without the hydrochloride group.
Pyrimidine-2-carboximidamide: Contains a pyrimidine ring instead of a pyridine ring.
Pyrazole-2-carboximidamide: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness: Picolinimidamide hydrochloride is unique due to its ability to form stable complexes with a wide range of metal ions. This property makes it valuable in coordination chemistry and catalysis. Additionally, its hydrochloride group enhances its solubility in water, making it more versatile for biological and industrial applications .
Properties
IUPAC Name |
pyridine-2-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCEDDZKAYPLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496598 | |
Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51285-26-8 | |
Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridine-2-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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